Calanquinone A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

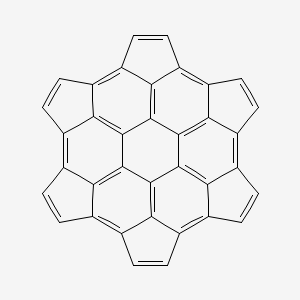

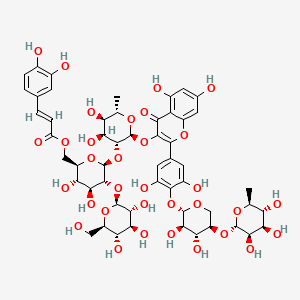

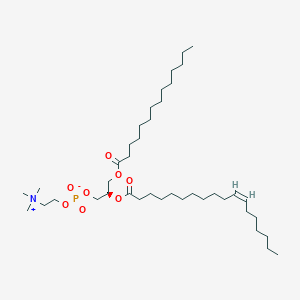

Calanquinone A is a natural product found in Calanthe arisanensis with data available.

Aplicaciones Científicas De Investigación

Cytotoxic Properties

Calanquinone A, isolated from Calanthe arisanensis, has shown significant cytotoxicity against various cancer cell lines including lung, prostate, colon, breast, and nasopharyngeal cancers. It exhibits potent activity, with EC50 values less than 0.5 microg/mL, and demonstrates a better drug resistance profile compared to paclitaxel (Lee et al., 2008). Additionally, its synthesis has been achieved, allowing for further study and potential application in cancer therapy.

Anti-Glioblastoma Activity

Calanquinone A has shown anti-proliferative activity against glioblastoma cells, including A172, T98, and U87. It causes S phase arrest and subsequent apoptosis. The mechanism involves a decrease in cellular glutathione levels, leading to DNA damage stress and activation of AMP-activated protein kinase (AMPK), culminating in cell cycle arrest and apoptotic cell death (Liu et al., 2014).

Topoisomerase II Inhibition

Calanquinone A, along with related compounds, has been found to have promising cytotoxicity against various human cancer cell lines. A study established a pharmacophore model for cytotoxicity and suggested that calanquinone A and its analogs could act as topoisomerase II inhibitors, an important target in cancer therapy (Lee et al., 2012).

Antibacterial Activity

While not directly related to calanquinone A, research into anthraquinone-encapsulated nanoparticles has shown significant antibacterial activity against multi-drug resistance pathogens. This suggests potential applications for calanquinone A or its derivatives in developing antimicrobial agents (Br et al., 2014).

Phototoxicity and DNA Damage

Anthraquinone, a related compound, has been used as a photosensitizer in DNA studies. It induces interstrand cross-links in DNA duplexes upon near-UV photolysis. This provides insights into the phototoxic effects of quinones and could be relevant for the study of calanquinone A's interactions with DNA (Bergeron et al., 2006).

Agricultural Applications

Anthraquinones have been used in pest management and agricultural crop protection, suggesting potential for calanquinone A in these areas. Their roles include acting as chemical repellents, insecticides, and feeding deterrents in various animals, insects, and plants (DeLiberto & Werner, 2016).

Mitochondrial Interactions

Research on ubiquinones, which are structurally related to calanquinone A, has explored their interactions with the mitochondrial respiratory chain and reactive oxygen species. This research may provide insights into how calanquinone A could interact with mitochondria and its potential use in mitochondrial therapies (James et al., 2005).

Propiedades

Nombre del producto |

Calanquinone A |

|---|---|

Fórmula molecular |

C17H14O6 |

Peso molecular |

314.29 g/mol |

Nombre IUPAC |

5-hydroxy-3,6,7-trimethoxyphenanthrene-1,4-dione |

InChI |

InChI=1S/C17H14O6/c1-21-11-7-10(18)9-5-4-8-6-12(22-2)17(23-3)16(20)13(8)14(9)15(11)19/h4-7,20H,1-3H3 |

Clave InChI |

SSUYXMUVFIRPDJ-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=O)C2=C(C1=O)C3=C(C(=C(C=C3C=C2)OC)OC)O |

Sinónimos |

calanquinone A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone](/img/structure/B1261335.png)

![(2S,3R,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1261338.png)

![dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate](/img/structure/B1261341.png)

![15-Benzyl-18-phenyl-11-oxa-15-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1261346.png)